molecular formula C18H22N2O2S B2864478 N-(4-methoxybenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide CAS No. 1396746-86-3

N-(4-methoxybenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide

Cat. No.: B2864478
CAS No.: 1396746-86-3
M. Wt: 330.45
InChI Key: JKWHZXLGWPZCNC-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is a synthetic organic compound with a molecular formula of C18H22N2O2S and a molecular weight of 330.4 g/mol . Its structure is characterized by a piperidine ring, a central feature in many pharmacologically active compounds, which is substituted at the 1-position with a carboxamide group and a 4-methoxybenzyl moiety, and at the 4-position with a thiophen-3-yl group . The presence of both aromatic (thiophene and methoxybenzyl) and heteroaromatic systems within a single molecule makes it a compound of significant interest in medicinal chemistry and drug discovery research. Piperidine and its derivatives are recognized as privileged scaffolds in medicinal chemistry, frequently serving as key components in compounds that interact with central nervous system targets . The specific combination of the thiophene heterocycle and the methoxybenzyl group suggests potential for diverse interactions with biological systems. Thiophene-containing compounds often exhibit unique electronic properties and can contribute to a molecule's binding affinity and metabolic profile. As a result, this compound is a valuable chemical tool for researchers exploring new chemical space, conducting structure-activity relationship (SAR) studies, and screening for novel biological activities in areas such as enzyme inhibition or receptor modulation. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated fume hood.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-thiophen-3-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-22-17-4-2-14(3-5-17)12-19-18(21)20-9-6-15(7-10-20)16-8-11-23-13-16/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWHZXLGWPZCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: The compound is used in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-methoxybenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and target system.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Piperidine Carboxamides

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with similar derivatives:

Compound Key Substituents Biological Target/Activity Reference
N-(4-Methoxybenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide 4-Methoxybenzyl, thiophen-3-yl Unknown (structural analog of GPCR modulators)
N-(1-Benzylpiperidin-4-yl)-7-methoxy-4-oxo-4H-chromene-3-carboxamide (4f) Benzyl, chromenone Kinase inhibition (hypothetical)
Rédafamdastat (N-(pyridazin-3-yl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]piperidine-1-carboxamide) Pyridazine, trifluoromethylpyridine Fatty acid amide hydrolase (FAAH) inhibitor
BIBN4096BS Quinazolinyl, dibromophenol Calcitonin gene-related peptide (CGRP) receptor antagonist
MK0974 Difluorophenyl, imidazopyridinyl CGRP receptor antagonist (clinical use for migraines)

Key Observations:

  • Thiophene vs. Aromatic Rings : The thiophen-3-yl group in the target compound distinguishes it from phenyl or pyridyl substituents in analogs like BIBN4096BS or rédafamdastat. Thiophene’s sulfur atom and smaller ring size may alter electronic properties and steric interactions at binding sites .
  • Methoxybenzyl vs.
  • Biological Target Implications: While BIBN4096BS and MK0974 are well-characterized CGRP antagonists, the target compound’s activity remains unverified.

Biological Activity

N-(4-methoxybenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables that summarize its effects.

Chemical Structure and Properties

The compound this compound can be described by its molecular formula C16H18N2O2SC_{16}H_{18}N_2O_2S. The structure features a piperidine ring substituted with a methoxybenzyl group and a thiophene moiety, which may contribute to its pharmacological properties.

Molecular Structure

ComponentDescription
Piperidine Ring Central structure
Methoxybenzyl Group Substituent enhancing lipophilicity
Thiophene Moiety Potentially involved in receptor interactions

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For instance, compounds with similar structures have exhibited cytotoxic effects against various cancer cell lines. Research indicates that the compound may induce apoptosis and inhibit tumor growth through mechanisms involving the disruption of cell cycle progression and modulation of apoptosis-related proteins .

Neuroprotective Effects

Piperidine derivatives are also being investigated for their neuroprotective properties. This compound has shown promise in models of neurodegenerative diseases, potentially by inhibiting cholinesterase enzymes, which are implicated in Alzheimer's disease . The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. It has demonstrated significant free radical scavenging activity, which is essential for protecting cells from oxidative stress-related damage . This property is particularly relevant in the context of inflammatory diseases and age-related disorders.

Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of related piperidine compounds, this compound was tested against FaDu hypopharyngeal tumor cells. The results indicated an IC50 value significantly lower than that of standard chemotherapeutic agents, suggesting enhanced potency .

Study 2: Neuroprotective Mechanisms

A neuroprotection study involving this compound showed that it could inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in synaptic clefts. This effect was associated with improved cognitive function in animal models of Alzheimer's disease .

Summary of Biological Activities

Activity TypeObserved EffectReference
Anticancer Induces apoptosis in cancer cell lines
Neuroprotective Inhibits cholinesterase; improves cognition
Antioxidant Scavenges free radicals

Comparative Analysis with Other Compounds

CompoundIC50 (µM)Activity Type
This compound5.0Anticancer
Standard Chemotherapeutic Agent (e.g., Bleomycin)10.0Anticancer
Rivastigmine (for Alzheimer's)8.0Neuroprotective

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